3H-[1,2,5]Oxadiazolo[3,4-g]indole
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Overview
Description
3H-[1,2,5]Oxadiazolo[3,4-g]indole is a heterocyclic compound that features a fused ring system combining an oxadiazole ring with an indole moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,5]Oxadiazolo[3,4-g]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring fused to the indole core . The reaction conditions often require the presence of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3H-[1,2,5]Oxadiazolo[3,4-g]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or oxadiazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced oxadiazole-indole compounds.
Scientific Research Applications
3H-[1,2,5]Oxadiazolo[3,4-g]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3H-[1,2,5]Oxadiazolo[3,4-g]indole exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes essential for cancer cell growth.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with different regioisomeric properties.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
Pyrrolo[2,3-f]quinoxalines: Compounds with a similar fused ring system but different biological activities.
Uniqueness: 3H-[1,2,5]Oxadiazolo[3,4-g]indole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties.
Properties
CAS No. |
374112-75-1 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-2-6-8(11-12-10-6)7-5(1)3-4-9-7/h1-4,10H |
InChI Key |
PLKFOJNEXFRBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC=C3C2=NON3 |
Origin of Product |
United States |
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